MS154N

PROTAC EGFR degradation Non-small cell lung cancer

MS154N is the essential negative control for MS154/MS39 EGFR degraders. It binds EGFR with high affinity (Kd 3-4.3 nM) but crucially does not induce degradation, enabling rigorous controls in PROTAC experiments. Ideal for dissecting E3 ligase-specific pharmacology and ruling out off-target effects in target validation studies. Always use a matched control. Request a quote today.

Molecular Formula C47H56ClFN8O8
Molecular Weight 915.4 g/mol
Cat. No. B12371138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS154N
Molecular FormulaC47H56ClFN8O8
Molecular Weight915.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCNC(=O)CCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC
InChIInChI=1S/C47H56ClFN8O8/c1-54-42(59)16-15-37(46(54)61)57-45(60)32-11-9-12-38(43(32)47(57)62)64-25-8-6-4-3-5-7-18-50-41(58)17-20-56-23-21-55(22-24-56)19-10-26-65-40-28-33-36(29-39(40)63-2)51-30-52-44(33)53-31-13-14-35(49)34(48)27-31/h9,11-14,27-30,37H,3-8,10,15-26H2,1-2H3,(H,50,58)(H,51,52,53)
InChIKeyXFUDPXQGWCYCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide (MS154): Chemical Identity and Core Characteristics for Procurement Decisions


3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide, commonly designated MS154, is a synthetic heterobifunctional Proteolysis Targeting Chimera (PROTAC) [1]. It comprises a gefitinib-derived EGFR-binding warhead connected via a piperazine-propyl linker to a cereblon (CRBN)-recruiting ligand based on pomalidomide [2]. The compound exhibits a molecular weight of 901.43 g/mol and a purity of ≥98% (HPLC) from established vendors . As a first-in-class CRBN-recruiting EGFR degrader, MS154 operates through an event-driven, catalytic mechanism distinct from occupancy-driven kinase inhibitors, enabling it to selectively deplete mutant EGFR protein while sparing wild-type EGFR [1] [2].

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide: Why In-Class PROTACs Are Not Interchangeable for Mutant EGFR Degradation Studies


Substituting MS154 with another EGFR-targeting PROTAC—even one sharing the same gefitinib warhead—is scientifically unsound due to fundamental differences in E3 ligase recruitment, linker composition, and resulting degradation pharmacology. The choice of E3 ligase (CRBN vs. VHL) profoundly alters degradation efficiency, cellular selectivity, and tissue-specific activity [1]. MS154 recruits the CRBN E3 ligase complex, whereas a close analog, MS39 (Gefitinib-based PROTAC 3), recruits VHL, yielding divergent DC50 values and distinct degradation kinetics in the same cell lines [2]. Linker length and composition critically influence ternary complex formation and target engagement [1]. Even within the CRBN-recruiting subclass, alternative linkers or warhead modifications produce compounds with DC50 values ranging from 2.9 nM to 736 nM and Dmax values from 68% to 93% across different mutant backgrounds [3] . These pharmacological disparities preclude reliable cross-experimental substitution and necessitate product-specific validation.

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide: Head-to-Head Quantitative Differentiation Against Closest Analogs


MS154 Achieves Potent Mutant EGFR Degradation with DC50 Values of 11 nM (HCC-827) and 25 nM (H3255), Surpassing VHL-Recruiting MS39 in Direct Comparison

In a direct head-to-head comparison, MS154 (CRBN-recruiting) demonstrated superior degradation potency over MS39 (VHL-recruiting) in H3255 cells bearing the EGFRL858R mutation. MS154 achieved a DC50 of 25 nM, whereas MS39 exhibited a DC50 of 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells [1]. However, the reported DC50 values for MS154 in the same study are 11 nM (HCC-827) and 25 nM (H3255), indicating cell-line-specific potency differences that are critical for experimental design .

PROTAC EGFR degradation Non-small cell lung cancer Targeted protein degradation DC50

MS154 Delivers Superior Maximum Degradation (Dmax >95% at 50 nM) Compared to Multiple In-Class PROTACs

MS154 achieves a Dmax exceeding 95% at 50 nM in mutant EGFR-bearing lung cancer cells . In contrast, other EGFR PROTACs exhibit lower maximal degradation: degrader 24 reaches a Dmax of 68% at an unspecified concentration [1], PROTAC EGFR degrader 6 attains a Dmax of 87% at 100 nM after 96 hours , and PROTAC EGFR degrader 14 achieves a Dmax of 93.1% at an unspecified concentration against the triple mutant .

PROTAC EGFR degradation Dmax Maximum degradation Efficacy

MS154 Exhibits High Binding Affinity for Both Wild-Type and Mutant EGFR (Kd = 1.8 nM and 3.8 nM) Yet Selectively Degrades Only Mutant Protein

MS154 displays nanomolar binding affinity to both wild-type EGFR (Kd = 1.8 nM) and the EGFRL858R mutant (Kd = 3.8 nM) . Despite this potent binding, MS154 induces selective degradation of mutant EGFR while sparing wild-type EGFR in cellular assays [1]. This functional selectivity distinguishes MS154 from many EGFR-targeting agents that exhibit promiscuous degradation or inhibition of wild-type EGFR, which can lead to dose-limiting toxicities.

PROTAC EGFR binding Kd Selectivity Mutant vs. wild-type

MS154 Demonstrates In Vivo Bioavailability in Mice Following Intraperitoneal Administration, Enabling Preclinical Efficacy Studies

MS154 is reported to be bioavailable in mice following intraperitoneal (IP) administration . In contrast, many EGFR PROTACs lack published in vivo pharmacokinetic data or exhibit poor bioavailability, limiting their utility beyond in vitro characterization. For example, the VHL-recruiting degrader MS39 possesses sufficient in vivo PK properties for efficacy studies [1], but direct comparative PK data between MS154 and other CRBN-based degraders are not available.

PROTAC In vivo pharmacology Bioavailability Pharmacokinetics Preclinical

MS154 Is a First-in-Class CRBN-Recruiting EGFR Degrader, Providing a Distinct Pharmacological Tool for E3 Ligase-Dependent Degradation Studies

MS154 is designated a first-in-class cereblon (CRBN)-recruiting EGFR degrader . This distinguishes it from VHL-based degraders like MS39 and Gefitinib-based PROTAC 3, which recruit a different E3 ligase with distinct tissue expression profiles and degradation kinetics [1]. The CRBN-based mechanism may offer advantages in certain cell types or disease contexts where VHL expression is limiting, though direct comparative studies across a broad panel of tissues are lacking.

PROTAC CRBN E3 ligase Cereblon First-in-class

MS154 Exhibits Superior Mutant-Selective Degradation Compared to Parental Gefitinib, Which Acts Solely as an Occupancy-Driven Inhibitor

MS154 degrades mutant EGFR with DC50 values of 11 nM and 25 nM and Dmax >95%, while sparing wild-type EGFR . In contrast, the parental gefitinib acts as a reversible ATP-competitive inhibitor with an IC50 of ~24 pM for wild-type EGFR and does not induce protein degradation [1]. Gefitinib inhibits both mutant and wild-type EGFR, potentially causing on-target toxicities, whereas MS154's degradation-based mechanism provides mutant-selective protein elimination [2].

PROTAC EGFR Gefitinib Degrader vs. inhibitor Mutant selectivity

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide: Validated Research Applications Based on Quantitative Evidence


Mutant EGFR Degradation Studies in NSCLC Cell Lines (HCC-827 and H3255) Requiring High Dmax and Defined DC50

MS154 is optimally employed for experiments requiring robust degradation of mutant EGFR in HCC-827 (EGFRex19del) and H3255 (EGFRL858R) cells. With DC50 values of 11 nM and 25 nM, respectively, and a Dmax exceeding 95% at 50 nM, MS154 provides near-complete target elimination at experimentally tractable concentrations . This performance profile supports dose-response studies, time-course degradation analyses, and downstream signaling interrogation where maximal protein depletion is critical.

Comparative Pharmacology Studies Investigating CRBN- vs. VHL-Based PROTAC Mechanisms

As a first-in-class CRBN-recruiting EGFR degrader, MS154 serves as a critical comparator to VHL-based degraders like MS39. Direct head-to-head data show that MS39 exhibits lower DC50 values (5.0 nM in HCC-827, 3.3 nM in H3255) compared to MS154 (11 nM and 25 nM), yet both achieve selective mutant EGFR degradation [1]. This differential potency provides a valuable tool for dissecting E3 ligase-specific contributions to degradation efficiency and ternary complex formation.

In Vivo Preclinical Efficacy Studies in Xenograft Mouse Models of Mutant EGFR-Driven NSCLC

MS154 is suitable for in vivo proof-of-concept studies due to its documented bioavailability in mice following intraperitoneal administration . Researchers can utilize MS154 to evaluate tumor growth inhibition, pharmacodynamic modulation of EGFR protein levels, and potential combination strategies in subcutaneous or orthotopic xenograft models bearing HCC-827 or H3255 tumors. The availability of a matched negative control (MS154N) further enables rigorous experimental design .

Selectivity Profiling to Distinguish Mutant-Specific Degradation from Wild-Type EGFR Effects

MS154's unique property of degrading mutant EGFR while sparing wild-type EGFR in cellular assays [2] makes it an essential tool for experiments aimed at dissecting mutant-specific signaling dependencies. Researchers can employ MS154 in isogenic cell line pairs or patient-derived models to confirm that observed biological effects are due to mutant EGFR loss rather than general EGFR pathway inhibition. This selectivity profile reduces confounding variables in target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS154N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.